

2-(4-Methoxy-3-methylphenyl)morpholine CAS number information

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Compound of Interest

Compound Name: 2-(4-Methoxy-3-methylphenyl)morpholine

Cat. No.: B13594448

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Technical Whitepaper: Synthesis, Properties, and Pharmacological Profiling of **2-(4-Methoxy-3-methylphenyl)morpholine**

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to improve the aqueous solubility of lead compounds, modulate pKa, and favorably alter pharmacokinetic profiles[1]. Within this class, 2-aryl morpholines have emerged as critical building blocks for central nervous system (CNS) therapeutics[2]. This whitepaper provides an in-depth technical analysis of **2-(4-Methoxy-3-methylphenyl)morpholine** (CAS: 1268096-43-0), detailing its physicochemical properties, causally-driven synthetic methodologies, and its potential applications in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the foundational properties of **2-(4-Methoxy-3-methylphenyl)morpholine** is essential for its integration into larger synthetic pipelines or structure-activity relationship (SAR) studies. The presence of the 4-methoxy-3-methylphenyl moiety provides a unique combination

of steric bulk and electron-donating characteristics, which can significantly influence receptor binding affinities[2][3].

Table 1: Physicochemical and Structural Properties

Property	Value	Structural Significance
CAS Number	1268096-43-0[3]	Unique identifier for procurement and database tracking.
Chemical Name	2-(4-Methoxy-3-methylphenyl)morpholine	Indicates a morpholine ring substituted at the C2 position.
Molecular Formula	C ₁₂ H ₁₇ NO ₂ [4]	Balances lipophilicity (aryl ring) and hydrophilicity (morpholine).
Molecular Weight	207.27 g/mol [4]	Highly favorable for fragment-based drug discovery (FBDD).
H-Bond Donors	1[3]	Secondary amine (N-H) available for target interaction or functionalization.
H-Bond Acceptors	3	Two oxygen atoms (methoxy, morpholine) and one nitrogen atom.
Rotatable Bonds	2[3]	Low flexibility ensures lower entropic penalty upon receptor binding.

Mechanistic Pathways for Synthesis

The synthesis of 2-aryl morpholines has historically relied on the cleavage of C-O bonds, reductive amination, or the Willgerodt-Kindler reaction[1][2]. Recently, advanced visible-light-activated photocatalytic diastereoselective annulation strategies have been developed to synthesize these scaffolds directly from unfunctionalized starting materials[5].

However, for the scalable preparation of the specific building block **2-(4-Methoxy-3-methylphenyl)morpholine**, a modified α -bromo ketone route remains the most robust and chemoselective approach[6].

Self-Validating Experimental Protocol

The following protocol outlines a highly controlled, four-step synthesis. Every step is designed with specific chemical causality to protect the sensitive 4-methoxy ether group.

Phase 1: Selective α -Bromination

- Action: Dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in a 1:1 mixture of EtOAc and CHCl_3 . Add Copper(II) bromide (CuBr_2 , 2.0 equiv) and reflux.
- Causality: The aromatic ring is highly activated by the electron-donating $-\text{OCH}_3$ and $-\text{CH}_3$ groups. Using standard Br_2/AcOH would lead to unwanted electrophilic aromatic substitution on the ring. CuBr_2 ensures strict regioselectivity for the α -carbon of the ketone.
- Validation: Monitor via TLC (Hexanes/EtOAc 4:1). LC-MS must confirm the $[\text{M}+\text{H}]^+$ isotopic pattern typical of a mono-brominated species before proceeding.

Phase 2: N-Alkylation (Amination)

- Action: React the purified α -bromo ketone with excess 2-aminoethanol (3.0 equiv) in acetonitrile at $0\text{ }^\circ\text{C}$, warming to room temperature.
- Causality: Excess 2-aminoethanol acts simultaneously as the nucleophile and the acid scavenger. This prevents the formation of dialkylated byproducts and neutralizes the generated HBr without requiring external bases that might cause side reactions[6].
- Validation: A ninhydrin stain on the TLC plate will validate the presence of the secondary amine intermediate (β -amino ketone).

Phase 3: Chemoselective Reduction

- Action: Dilute the crude β -amino ketone in methanol. Add Sodium borohydride (NaBH_4 , 1.5 equiv) portion-wise at $0\text{ }^\circ\text{C}$.

- Causality: NaBH₄ is selected over aggressive reducing agents like LiAlH₄. It chemoselectively reduces the ketone to the secondary alcohol without risking the cleavage of the aryl ether or over-reduction of the system.
- Validation: IR spectroscopy must show the complete disappearance of the carbonyl stretch (~1680 cm⁻¹) and the appearance of a broad O-H/N-H stretch region (~3200-3400 cm⁻¹)[6].

Phase 4: Mild Cyclization

- Action: Dissolve the resulting amino diol in anhydrous dichloromethane (DCM). Add Triethylamine (Et₃N, 2.5 equiv), cool to 0 °C, and add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir at room temperature.
- Causality: Traditional morpholine cyclizations utilize harsh aqueous acids (e.g., boiling H₂SO₄ or HBr)[6]. Critical Expert Insight: Strong acids will cleave the 4-methoxy ether, degrading the molecule into a phenol. Mesylation selectively activates the primary alcohol as a leaving group, allowing a mild, base-catalyzed intramolecular S_N2 displacement by the secondary amine to close the morpholine ring.
- Validation: ¹H NMR will confirm successful cyclization via the characteristic complex multiplet of the morpholine ring protons (δ 2.80–4.00 ppm) and the strict preservation of the methoxy singlet (δ ~3.85 ppm).



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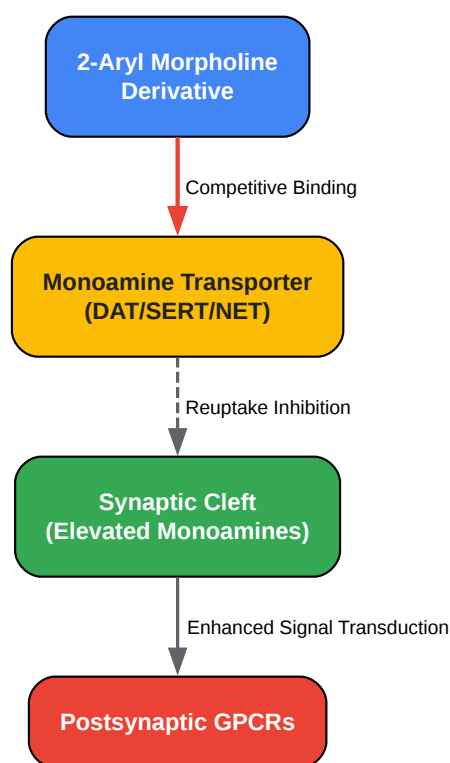
Fig 1. Chemoselective synthetic workflow for **2-(4-Methoxy-3-methylphenyl)morpholine**.

Pharmacological Potential & Drug Discovery

The 2-aryl morpholine scaffold is a foundational pharmacophore in neuropharmacology. A significant body of research demonstrates that analogues of this class act as potent inhibitors of monoamine neurotransmitter reuptake—specifically targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[2].

The incorporation of the 4-methoxy-3-methylphenyl group in CAS 1268096-43-0 provides specific pharmacological advantages:

- **Receptor Pocket Fit:** The meta-methyl and para-methoxy groups create a specific steric volume that can enhance selectivity for NET over SERT, a common optimization goal for ADHD and specific antidepressant therapeutics.
- **Metabolic Stability:** The para-methoxy group blocks the primary site of Cytochrome P450-mediated aromatic hydroxylation, thereby extending the biological half-life of the compound compared to unsubstituted phenyl rings.



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Fig 2. Mechanism of action for 2-aryl morpholines via monoamine reuptake inhibition.

By utilizing **2-(4-Methoxy-3-methylphenyl)morpholine** as a starting fragment, medicinal chemists can functionalize the secondary amine (e.g., via reductive amination or amide coupling) to rapidly generate libraries of novel CNS-active candidates, kinase inhibitors, or antimicrobial agents[1][7].

References

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